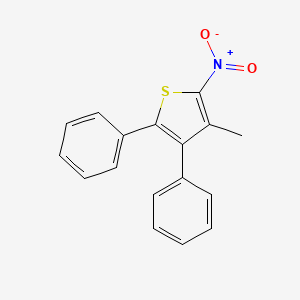![molecular formula C16H11Cl2N5O3 B15012247 N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15012247.png)
N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a combination of dichlorophenyl, nitrophenyl, and triazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, is reacted with methanol in the presence of a base to form 2,4-dichlorophenylmethanol.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 2,4-dichlorophenylmethoxy-5-nitrobenzene.
Formation of the Triazole Derivative: The nitro compound is then reacted with 4H-1,2,4-triazole in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antifungal Agents: The triazole moiety is known for its antifungal properties, making this compound a potential candidate for antifungal drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug design and development.
Industry
Pesticides: The compound’s structural features make it a potential candidate for the development of new pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric groups.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The nitro and dichlorophenyl groups can interact with cellular membranes, disrupting their function. These interactions lead to the compound’s biological activity, such as antifungal or enzyme inhibition effects.
類似化合物との比較
Similar Compounds
Ketoconazole: A well-known antifungal agent that also contains a triazole ring.
Fluconazole: Another antifungal agent with a similar triazole structure.
Clotrimazole: Contains a dichlorophenyl group and is used as an antifungal agent.
Uniqueness
(Z)-1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine is unique due to the combination of its structural features, which confer a broad range of chemical reactivity and biological activity. The presence of both nitro and dichlorophenyl groups, along with the triazole ring, makes it a versatile compound for various applications.
特性
分子式 |
C16H11Cl2N5O3 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
(Z)-1-[2-[(2,4-dichlorophenyl)methoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H11Cl2N5O3/c17-13-2-1-11(15(18)6-13)8-26-16-4-3-14(23(24)25)5-12(16)7-21-22-9-19-20-10-22/h1-7,9-10H,8H2/b21-7- |
InChIキー |
MPEMSFXQNZVYKV-YXSASFKJSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\N2C=NN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN2C=NN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-[2-(3-methoxyphenoxy)ethyl]octadecanamide](/img/structure/B15012173.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B15012181.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012184.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)

![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B15012213.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15012224.png)
![2-[(E)-(2-{6-[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl]-6-oxohexanoyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15012227.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15012228.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate](/img/structure/B15012229.png)
![6-{(2E)-2-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinyl}-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15012235.png)
![2-[(2E)-2-({5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B15012236.png)
![5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15012241.png)
